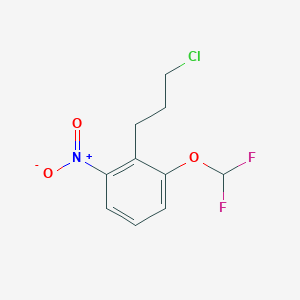
1-(3-Chloropropyl)-2-(difluoromethoxy)-6-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chloropropyl)-2-(difluoromethoxy)-6-nitrobenzene is an organic compound with the molecular formula C10H10ClF2NO3 This compound is characterized by the presence of a chloropropyl group, a difluoromethoxy group, and a nitro group attached to a benzene ring
Méthodes De Préparation
The synthesis of 1-(3-Chloropropyl)-2-(difluoromethoxy)-6-nitrobenzene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration: Introduction of the nitro group to the benzene ring.
Chloropropylation: Addition of the chloropropyl group to the benzene ring.
Difluoromethoxylation: Introduction of the difluoromethoxy group.
Each of these steps requires specific reaction conditions, such as the use of nitrating agents (e.g., nitric acid and sulfuric acid), chlorinating agents (e.g., thionyl chloride), and fluorinating agents (e.g., difluoromethyl ether). Industrial production methods may involve optimization of these steps to increase yield and purity.
Analyse Des Réactions Chimiques
1-(3-Chloropropyl)-2-(difluoromethoxy)-6-nitrobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chloropropyl group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the chloropropyl group, to form corresponding alcohols or carboxylic acids.
Common reagents used in these reactions include sodium borohydride for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(3-Chloropropyl)-2-(difluoromethoxy)-6-nitrobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(3-Chloropropyl)-2-(difluoromethoxy)-6-nitrobenzene involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the chloropropyl and difluoromethoxy groups can interact with various enzymes and receptors. These interactions can lead to changes in cellular pathways and biological activities.
Comparaison Avec Des Composés Similaires
1-(3-Chloropropyl)-2-(difluoromethoxy)-6-nitrobenzene can be compared with similar compounds such as:
- 1-(3-Chloropropyl)-3-(difluoromethoxy)-5-ethylbenzene
- 1-(3-Chloropropyl)-3-(difluoromethoxy)-5-(trifluoromethylthio)benzene
- 1-(3-Chloropropyl)-3-(difluoromethoxy)-5-(trifluoromethoxy)benzene
These compounds share similar structural features but differ in the substituents on the benzene ring
Propriétés
Formule moléculaire |
C10H10ClF2NO3 |
|---|---|
Poids moléculaire |
265.64 g/mol |
Nom IUPAC |
2-(3-chloropropyl)-1-(difluoromethoxy)-3-nitrobenzene |
InChI |
InChI=1S/C10H10ClF2NO3/c11-6-2-3-7-8(14(15)16)4-1-5-9(7)17-10(12)13/h1,4-5,10H,2-3,6H2 |
Clé InChI |
JCEDEJTWKOUQSP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)OC(F)F)CCCCl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


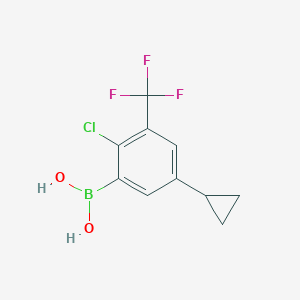
![N-benzhydryl-N-prop-2-enyl-1,2,4,5,6,7-hexahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-amine](/img/structure/B14073385.png)
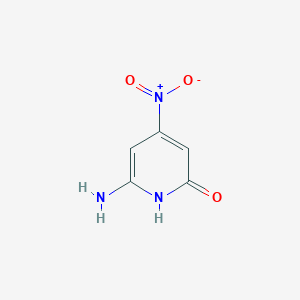
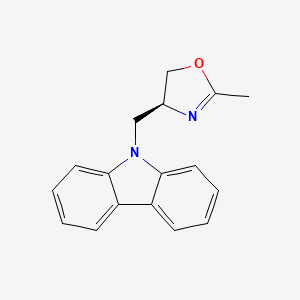

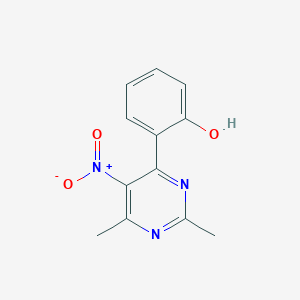
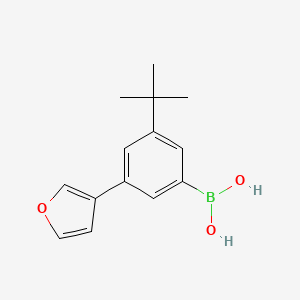
![[5-Hydroxy-6-[2-(4-hydroxy-3-methoxyphenyl)ethoxy]-2-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl] 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B14073432.png)
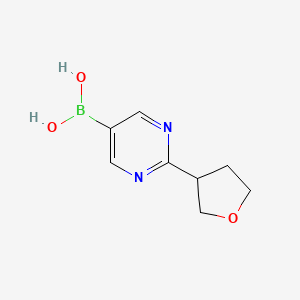
![(2R,3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(2-fluorophenyl)-2-hydroxypropanoic acid](/img/structure/B14073444.png)
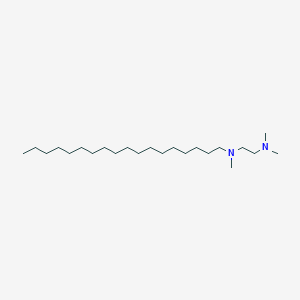

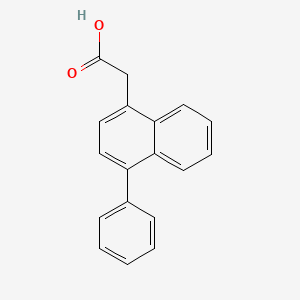
![4-[2-(Methoxycarbonyl)ethyl]cinnamic acid](/img/structure/B14073455.png)
